Introduction: The Strategic Value of Fluorinated Pyridinones in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridinones in Modern Drug Discovery
An In-Depth Technical Guide to 6-(Difluoromethyl)pyridin-2(1H)-one
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly enhancing a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2] When combined with the pyridin-2(1H)-one scaffold—a "privileged structure" known for its versatile biological activities and ability to act as a bioisostere for various functional groups—the resulting molecule becomes a high-value building block for drug development.[3][4]
This guide focuses on 6-(difluoromethyl)pyridin-2(1H)-one , a heterocyclic compound that merges the benefits of the difluoromethyl group (CHF₂) with the pyridinone core. The CHF₂ group is particularly noteworthy; as a bioisostere of a hydroxyl or thiol group, it can form hydrogen bonds while increasing lipophilicity and blocking metabolic oxidation, often leading to improved pharmacokinetic profiles.[2][5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's structure, properties, synthesis, and potential applications.
Core Chemical and Physical Properties
The fundamental properties of 6-(difluoromethyl)pyridin-2(1H)-one are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | [1] |
| Molecular Weight | 145.11 g/mol | [1] |
| CAS Number | Not explicitly assigned; related structures exist. | N/A |
| IUPAC Name | 6-(difluoromethyl)pyridin-2(1H)-one | [1] |
| Canonical SMILES | C1=CC(=O)NC=C1C(F)F | [6] |
| Physical Form | Predicted to be a solid at room temperature. | [7] |
| pKa | ~8.0 (Predicted for related structures) | [8] |
| XlogP | 1.2 (Predicted) | [6] |
Chemical Structure and Tautomerism
6-(Difluoromethyl)pyridin-2(1H)-one primarily exists in the lactam form (pyridin-2-one), which is in equilibrium with its lactim tautomer (pyridin-2-ol). The pyridin-2-one form is generally the more stable and predominant tautomer in solution. This equilibrium is crucial as it can influence the molecule's reactivity and its interactions with biological targets.
Caption: Tautomeric equilibrium between the lactam and lactim forms.
Spectroscopic Profile for Structural Elucidation
Accurate characterization is essential for confirming the identity and purity of a synthesized compound. Below is a predicted spectroscopic profile based on data from analogous fluorinated pyridines and pyridinones.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural analysis of this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| ~7.70 | Triplet, JHF ≈ 55-60 Hz |
| ~7.40 | Multiplet |
| ~6.80 | Multiplet |
| ~6.30 | Multiplet |
| Variable | Broad Singlet |
| ¹⁹F NMR (Predicted, 376 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| ~ -103 to -115 | Doublet, JHF ≈ 55-60 Hz |
| ¹³C NMR (Predicted, 100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| >160 | Singlet |
| ~140-150 | Triplet, JCF ≈ 20-25 Hz |
| ~110-140 | Multiple Signals |
| ~108 | Triplet, JCF ≈ 240-250 Hz |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-3400 (broad) | N-H Stretch | Lactam N-H |
| 1650-1700 (strong) | C=O Stretch | Lactam Carbonyl |
| 1050-1150 (strong) | C-F Stretch | Difluoromethyl |
Synthesis and Reactivity
The introduction of a difluoromethyl group onto a pyridine ring is a non-trivial synthetic challenge. While direct synthesis routes for this specific isomer are not widely published, modern methods in C-H functionalization offer a highly efficient and plausible pathway.
Proposed Synthetic Strategy: Late-Stage C-H Difluoromethylation
Recent advances have enabled the direct, site-selective C-H difluoromethylation of pyridines, avoiding the need for pre-functionalized starting materials.[12][13] This approach leverages the transformation of a pyridine into a more reactive intermediate (e.g., an oxazino pyridine) to direct the installation of the CHF₂ group.
Caption: A modern synthetic approach using C-H functionalization.
Experimental Protocol: Synthesis via C-H Functionalization
This protocol is a conceptual workflow based on published methodologies for pyridine difluoromethylation.[12][13] Caution: This reaction should be performed by trained chemists in a well-ventilated fume hood.
-
Step 1: Formation of the Reactive Intermediate.
-
To a solution of the starting pyridine derivative in an appropriate aprotic solvent (e.g., CH₂Cl₂), add the dearomatization agent (e.g., an acyl chloride followed by a base like TMP).
-
Stir the reaction at room temperature until analysis (TLC, LC-MS) shows complete conversion to the intermediate.
-
-
Step 2: Radical Difluoromethylation.
-
In a separate flask under an inert atmosphere (N₂ or Ar), prepare the difluoromethyl radical source. This may involve a radical initiator (e.g., AIBN or a photocatalyst) and a difluoromethylating agent (e.g., TMSCF₂Br or PhSO₂CF₂H).[11][14]
-
Add the solution of the reactive intermediate from Step 1 to the radical generation flask.
-
Allow the reaction to proceed at the optimal temperature (which may range from room temperature to reflux), monitoring by TLC or LC-MS.
-
-
Step 3: Rearomatization and Workup.
-
Upon completion, quench the reaction carefully (e.g., with a saturated NaHCO₃ solution).
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 4: Purification.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent to yield 6-(difluoromethyl)pyridin-2(1H)-one.
-
-
Step 5: Characterization.
-
Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy, comparing the data to the expected profiles.
-
Applications in Drug Discovery
The 6-(difluoromethyl)pyridin-2(1H)-one scaffold is a valuable building block for several reasons:
-
Metabolic Blocker: The C-F bond is exceptionally strong, making the CHF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and oral bioavailability.
-
Lipophilicity Modulation: The CHF₂ group increases local lipophilicity compared to a methyl or hydroxyl group, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.[2]
-
Hydrogen Bonding: The hydrogen atom in the CHF₂ group can act as a weak hydrogen bond donor, allowing it to mimic interactions of hydroxyl or amide groups at a target receptor site.
-
Kinase Hinge Binding: The pyridinone core is a well-established "hinge-binder" motif in kinase inhibitors, a major class of anticancer drugs.[4]
This scaffold is therefore highly relevant for designing novel inhibitors for kinases, G-protein coupled receptors (GPCRs), and other enzyme targets implicated in oncology, inflammation, and neurodegenerative diseases.
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